Product packaging for 6,6-Difluoro-2-azaspiro[3.3]heptane(Cat. No.:CAS No. 1354952-05-8)

6,6-Difluoro-2-azaspiro[3.3]heptane

Cat. No.: B2395223
CAS No.: 1354952-05-8
M. Wt: 133.142
InChI Key: HSTZDPVQCODIFA-UHFFFAOYSA-N
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Description

Significance of Strained Spiro Heterocycles in Contemporary Organic Synthesis

Spiro heterocycles, characterized by two rings sharing a single atom, have garnered considerable attention in modern organic chemistry. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, a desirable trait for optimizing interactions with biological targets. researchgate.netnih.gov The spiro[3.3]heptane framework, in particular, offers a compact and strained system that can serve as a bioisosteric replacement for more common cyclic structures like piperidines and cyclohexanes. lookchem.comuniv.kiev.ua This structural rigidity can lead to improved target selectivity and reduced off-target effects in drug candidates. uniba.it The synthesis of these complex structures has been a focus of methodological development, with researchers exploring various strategies to access these valuable motifs. rsc.orgacs.org

Role of Fluorination in Molecular Design for Enhanced Properties

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate a variety of properties. nih.govvictoria.ac.nztandfonline.com The high electronegativity and small size of fluorine can significantly impact a molecule's pKa, conformation, and metabolic stability. nih.gov Specifically, the gem-difluoro group (CF2) is often used as a bioisostere for a carbonyl or ether oxygen, offering increased lipophilicity and resistance to metabolic oxidation without a significant increase in steric bulk. lookchem.combenthamscience.com This strategic incorporation of fluorine can enhance a drug's pharmacokinetic profile, leading to improved efficacy and duration of action. tandfonline.com

Overview of 6,6-Difluoro-2-azaspiro[3.3]heptane as a Privileged Building Block

The convergence of the spiro[3.3]heptane scaffold and gem-difluorination gives rise to this compound, a building block of significant interest. nih.gov This compound effectively combines the desirable three-dimensional architecture of the spirocycle with the property-enhancing effects of fluorine. The presence of the secondary amine provides a convenient handle for further functionalization, allowing for its incorporation into a wide array of larger, more complex molecules. researchgate.net Consequently, this compound and its derivatives are increasingly utilized in drug discovery programs to access novel chemical space and develop candidates with improved pharmacological profiles. univ.kiev.uaacs.org

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H9F2N nih.govabovchem.com
Molecular Weight 133.14 g/mol nih.govabovchem.com
InChIKey HSTZDPVQCODIFA-UHFFFAOYSA-N nih.govuni.lu
CAS Number 1354952-05-8 abovchem.com
Monoisotopic Mass 133.07030562 Da nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9F2N B2395223 6,6-Difluoro-2-azaspiro[3.3]heptane CAS No. 1354952-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-difluoro-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)1-5(2-6)3-9-4-5/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTZDPVQCODIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(F)F)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6,6 Difluoro 2 Azaspiro 3.3 Heptane and Its Derivatives

Convergent Synthetic Strategies for Azaspiro[3.3]heptane Scaffold Construction

Convergent syntheses, where different fragments of the target molecule are prepared separately and then joined, are favored for their efficiency and modularity in accessing a variety of derivatives. nih.gov

Spirocyclization of Azetidine (B1206935) and Oxetane (B1205548) Precursors

One prominent strategy involves the spirocyclization of pre-functionalized azetidine and oxetane rings. researchgate.net This approach leverages the inherent reactivity of these strained four-membered rings to construct the spirocyclic core. For instance, the reaction of 3-methyleneoxetane-derived substrates can lead to the formation of spiro-heterocycles. researchgate.net The development of methods for preparing 3-functionalized oxetanes and azetidines, such as through the fluorocyclization of allylic alcohols and amines, has expanded the toolkit for this strategy. researchgate.net

Utilization of Bis(bromomethyl)cyclobutane Derivatives as Precursors

A highly effective and scalable method for constructing the 6,6-difluoro-2-azaspiro[3.3]heptane scaffold relies on the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key precursor. nih.gov This common intermediate allows for the convergent synthesis of a wide array of 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks. nih.gov The synthesis of this precursor and its subsequent cyclization have been optimized for multigram-scale production, making these valuable compounds more accessible. nih.gov Similarly, 3,3-bis(bromomethyl)oxetane (B1265868) has been employed in the synthesis of related 2-oxa-6-azaspiro[3.3]heptane derivatives, highlighting the versatility of bis(halomethyl) precursors. acs.orgnih.gov

Double Alkylation Approaches with Nitrogen Nucleophiles

The formation of the azetidine ring within the spiro[3.3]heptane system is often achieved through double alkylation reactions involving a nitrogen nucleophile. nih.govresearchgate.net In this approach, a suitable nitrogen-containing starting material reacts with a dielectrophile, such as a bis(bromomethyl) derivative, to form the two C-N bonds of the azetidine ring in a single or sequential process. acs.orgnih.gov The choice of the nitrogen nucleophile and the reaction conditions can be tailored to achieve the desired substitution pattern on the nitrogen atom of the final azaspirocycle.

Stereoselective Introduction of the Gem-Difluoromethylene Unit

The introduction of the gem-difluoro group is a critical step in the synthesis of this compound. This functional group can significantly influence the physicochemical properties of molecules, making its strategic placement important in drug design.

Deoxofluorination of Cyclobutanone (B123998) Derivatives

A common method for installing the gem-difluoro unit is the deoxofluorination of a corresponding cyclobutanone precursor. This reaction replaces the carbonyl oxygen with two fluorine atoms. While specific examples for 6-oxo-2-azaspiro[3.3]heptane are not detailed in the provided results, the deoxofluorination of cyclobutanones is a well-established transformation in fluorine chemistry. This approach allows for the late-stage introduction of the fluorine atoms into a pre-formed spirocyclic ketone.

Strategic Incorporation of Fluorinated Starting Materials and Intermediates

An alternative and often more efficient strategy involves the use of starting materials that already contain the gem-difluoro moiety. The synthesis of this compound and its derivatives has been successfully achieved using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. nih.gov This key intermediate is prepared through a multi-step sequence that introduces the fluorine atoms at an early stage, avoiding potentially harsh fluorination conditions on more complex, later-stage intermediates. This approach ensures the presence of the desired difluoromethylene group throughout the subsequent synthetic transformations leading to the final target compounds.

Cycloaddition Reactions in Azaspiro[3.3]heptane Synthesis

Cycloaddition reactions represent a powerful tool for the construction of the strained four-membered rings inherent to the azaspiro[3.3]heptane scaffold. These reactions form cyclic products by bringing together two or more unsaturated molecules.

Thermal [2+2] Cycloaddition for Spirocyclic β-Lactam Intermediates

Thermal [2+2] cycloaddition is a classic method for forming cyclobutane (B1203170) rings. nih.gov In the context of azaspiro[3.3]heptane synthesis, this strategy can be employed to create key spirocyclic β-lactam (azetidin-2-one) intermediates. The reaction typically involves the thermally induced cycloaddition of a ketene (B1206846), or a ketene equivalent, with an appropriate alkene. For instance, the reaction of a keteniminium salt with a vinyl boronate can proceed via a thermal [2+2] cycloaddition to yield a borylated cyclobutane. nih.gov

While direct thermal [2+2] cycloadditions to form the azaspiro[3.3]heptane core are not the most common route, the principle is applied in the synthesis of related bicyclic systems. researchgate.net For example, intramolecular [2+2] cycloadditions of allene-methylenecyclopropanes have been developed to construct nitrogen-containing spiro[bicyclo[3.2.0]heptane-6,1′-cyclopropane] heterocycles under thermal conditions. researchgate.netrsc.org This demonstrates the utility of thermal cycloadditions in creating complex, strained spirocyclic frameworks. The β-lactam intermediates formed through such cycloadditions can then be further elaborated through ring-opening, reduction, or other functional group manipulations to yield the desired azaspiro[3.3]heptane derivatives.

Aza-Annulation Reactions: [3+2] and [3+3] Cycloadditions

Aza-annulation reactions, which involve the formation of a nitrogen-containing ring from acyclic precursors, provide another strategic approach to azaspirocycles. These reactions can be categorized based on the number of atoms contributed by each reactant to the new ring.

[3+2] Cycloadditions: These reactions typically involve the reaction of a three-atom component with a two-atom component to form a five-membered ring. While not directly forming the four-membered azetidine ring of the spiro[3.3]heptane, this methodology is crucial for building related spiro-pyrrolidine systems, which can be precursors or structural analogs.

[3+3] Aza-Annulation: This strategy involves the combination of two three-atom fragments to construct a six-membered heterocyclic ring. researchgate.net A notable example is the reaction between chalcones, β-ketoamides, and ammonium (B1175870) acetate, which proceeds via a cascade of reactions to form highly substituted nicotinamides. researchgate.net While this specific example leads to a six-membered ring, the underlying principles of combining multi-atom components can be adapted for the synthesis of smaller ring systems or more complex polycyclic structures that may contain the azaspiro[3.3]heptane motif. The aza-Robinson annulation, for instance, uses a conjugate addition of a cyclic imide to a vinyl ketone followed by an intramolecular aldol (B89426) condensation to create fused bicyclic amides, demonstrating a powerful annulation strategy for nitrogen heterocycles. nih.gov

Advanced Synthetic Approaches to Functionalized Azaspiro[3.3]heptanes

Modern synthetic chemistry has introduced several advanced methods for constructing and functionalizing the azaspiro[3.3]heptane scaffold, enabling greater control over substitution patterns and stereochemistry.

Photocatalytic Radical Strategies for Azetidine Formation

Visible-light photocatalysis has emerged as a powerful tool for forging challenging chemical bonds under mild conditions. chemrxiv.org A significant advancement in azetidine synthesis is the use of a photocatalytic radical strategy involving a radical strain-release (RSR) process. chemrxiv.orgresearchgate.netunipr.it This method allows for the creation of densely functionalized azetidines from readily available azabicyclo[1.1.0]butanes (ABBs). researchgate.netunipr.it The reaction is initiated by an organic photosensitizer that, upon light absorption, facilitates the homolytic cleavage of sulfonylimine precursors to generate radical intermediates. chemrxiv.org These radicals are then intercepted by the highly strained ABB. The subsequent strain-release process drives the formation of the difunctionalized azetidine ring in a single step. researchgate.netunipr.it This method is notable for its generality and has been successfully applied to synthesize a variety of azetidine derivatives. chemrxiv.orgresearchgate.net

Photocatalytic Strategy Overview
Strategy Name Radical Strain-Release (RSR) Photocatalysis chemrxiv.orgresearchgate.net
Starting Materials Azabicyclo[1.1.0]butanes (ABBs), Sulfonylimines researchgate.netunipr.it
Key Features Utilizes an organic photosensitizer; proceeds via radical intermediates. chemrxiv.orgunipr.it
Outcome Single-step synthesis of densely functionalized azetidines. researchgate.net

Intramolecular SN2 Alkylation and N-Acylation for Spirocyclic Scaffold Assembly

A prevalent and robust strategy for assembling the azaspiro[3.3]heptane skeleton relies on intramolecular nucleophilic substitution (SN2) reactions. researchgate.net This approach typically involves the double alkylation of a suitable nitrogen-containing nucleophile with a 1,1-bis(electrophilic)cyclobutane derivative. A key precursor for the synthesis of 6,6-difluorospiro[3.3]heptane derivatives is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. nih.gov This common intermediate can be reacted with various amines or protected ammonia (B1221849) equivalents, where the nitrogen atom displaces the two bromide leaving groups in a sequential intramolecular SN2 fashion to form the second four-membered ring of the spirocycle.

This methodology has proven to be convergent and scalable, allowing for the multigram synthesis of a wide array of 2-mono- and 2,2-difunctionalized 6-fluorospiro[3.3]heptane-derived building blocks. researchgate.net Similarly, intramolecular N-acylation is another key ring-forming strategy, often used to construct spirocyclic imides which can then be reduced to the corresponding spiroamines. researchgate.net

Intramolecular SN2 Alkylation Example
Target Scaffold 6,6-Difluorospiro[3.3]heptane nih.gov
Key Precursor 1,1-bis(bromomethyl)-3,3-difluorocyclobutane nih.gov
Nucleophile Primary amines or ammonia equivalents
Reaction Type Double intramolecular SN2 alkylation researchgate.net
Scale Multigram (up to 470g) nih.gov

Ring-Closing Metathesis Strategies in Spiroketone and Spiroamine Synthesis

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis, particularly for the formation of cyclic and spirocyclic systems. rsc.org It typically employs ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, to form a new double bond within a molecule by joining two existing olefinic groups. In the context of azaspiro[3.3]heptane synthesis, RCM is often used to prepare spirocyclic ketone or enone intermediates. rsc.org For example, a diene precursor containing a pre-formed cyclobutane ring can undergo RCM to create a spirocyclic olefin, which can then be further manipulated. A subsequent hydrogenation, sometimes possible in a telescoped flow process using the same catalyst, can yield a saturated spiroketone. rsc.org This spiroketone is a valuable intermediate that can be converted into the corresponding spiroamine via reductive amination, thus completing the assembly of the azaspiro[3.3]heptane core. This strategy offers a high degree of flexibility in introducing functional groups and controlling stereochemistry.

Metal-Catalyzed and Hypervalent Iodine Mediated Dearomatization Reactions

While specific examples of metal-catalyzed and hypervalent iodine-mediated dearomatization reactions for the direct synthesis of the this compound core are not extensively documented in readily available literature, the principles of these reactions are highly relevant to the synthesis of complex spirocyclic systems.

Metal-Catalyzed Dearomatization: This powerful strategy typically involves the use of a transition metal catalyst to activate an aromatic substrate, rendering it susceptible to nucleophilic attack or cycloaddition, thereby breaking its aromaticity and forming a three-dimensional structure. For the synthesis of related spirocyclic frameworks, palladium-catalyzed intramolecular cyclization reactions are common. Although not a dearomatization reaction in the classic sense, such methods are instrumental in forming the spirocyclic core.

Hypervalent Iodine Mediated Dearomatization: Hypervalent iodine reagents are known for their ability to oxidize phenols and other electron-rich aromatic compounds, leading to dearomatized intermediates that can be trapped by nucleophiles. nih.govresearchgate.net These reactions can proceed through either an intermolecular or intramolecular fashion. researchgate.net The choice between iodine(III) and iodine(V) reagents is crucial, as it dictates the mechanistic pathway and the position of functionalization. nih.gov Iodine(III)-mediated reactions are often favored for their versatility in introducing a range of nucleophiles at either the ortho or para position. nih.gov The development of chiral hypervalent iodine catalysts presents an opportunity for asymmetric dearomatization, which is of significant interest for producing enantiomerically pure pharmaceuticals. nih.govresearchgate.net

While direct application to this compound is yet to be widely reported, the functionalization of aromatic precursors that are later elaborated into the spirocyclic core could certainly employ these advanced oxidative methods. For instance, a phenol-containing substrate could be dearomatized and functionalized prior to the construction of the azaspiro[3.3]heptane skeleton.

Prins Reaction in Spirocyclic Framework Construction

The Prins reaction, a cyclization involving an alkene and a carbonyl compound, typically an aldehyde or ketone, is a valuable tool for constructing tetrahydropyran (B127337) rings and can be adapted for the synthesis of spirocyclic frameworks. nih.gov The reaction is generally acid-catalyzed, utilizing either protic or Lewis acids. nih.gov

In the context of spirocycle synthesis, a Prins-type cyclization can be envisioned between a cyclic ketone and a homoallylic alcohol. nih.gov This multicomponent reaction provides a direct route to spirocyclic ethers. nih.gov Researchers have successfully synthesized spirocyclic tetrahydropyranyl mesylates and tosylates in good yields using this approach, which can then be converted to the corresponding Boc-protected amines. nih.gov

While a direct application of the Prins reaction to form the this compound core itself is not a standard method, it could be employed in the synthesis of more complex derivatives where a tetrahydropyran ring is spiro-fused to another carbocycle, which is then further elaborated to the desired azaspiro[3.3]heptane structure. The versatility of the Prins reaction allows for the incorporation of various functional groups, making it a useful strategy in the synthesis of diverse spirocyclic building blocks for drug discovery.

Scalability and Optimization of Synthetic Routes

The transition from laboratory-scale synthesis to multigram and kilogram production is a critical step in the development of new chemical entities for pharmaceutical applications. For this compound and its derivatives, significant effort has been invested in developing scalable and efficient synthetic routes.

Multigram to Kilogram Scale Production of 6,6-Difluorospiro[3.3]heptane Building Blocks

A key challenge in the large-scale synthesis of 6,6-difluorospiro[3.3]heptane building blocks is the efficient construction of the sterically demanding spirocyclic core. A convergent synthetic strategy has been developed, starting from the common precursor 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. nih.gov This approach has enabled the production of a variety of 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks in multigram quantities, with some processes scaled up to nearly half a kilogram. nih.gov

Similarly, scalable routes have been established for related azaspiro[3.3]heptane derivatives. For example, a practical, two-step process for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic, has been demonstrated on a 100-gram scale with high yield and purity. nih.gov This route notably avoids the use of costly protecting groups. nih.gov The synthesis of the required alkylating agent, 3,3-bis(bromomethyl)oxetane, was also optimized for large-scale production from a commercially available flame retardant. nih.gov

These examples highlight the successful efforts to develop robust and economically viable processes for producing significant quantities of these important building blocks, making them accessible for further drug development.

Critical Control of Reaction Parameters: Temperature, Solvent, and Reagent Addition Mode

The successful and safe scale-up of chemical reactions heavily relies on the precise control of various parameters. In the synthesis of this compound and its analogues, temperature, solvent, and the mode of reagent addition are critical factors that influence reaction yield, purity, and safety.

For instance, in the alkylation reaction to form the azetidine ring of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, maintaining the reaction temperature at 80 °C was found to be optimal. nih.gov The choice of solvent is also crucial. Sulfolane was used in this case, and its high boiling point presented challenges during product isolation. nih.gov A carefully controlled precipitation of the product by adding water to the reaction mixture was developed to overcome this issue. nih.gov

Slow addition of reagents is another key strategy to control reaction exotherms and minimize the formation of side products. nih.gov This is particularly important in reactions where multiple competing pathways exist. By carefully controlling the rate of addition, the desired reaction can be favored, leading to higher yields and purities of the final product. nih.gov

Implementation of Protective Group Strategies, including Boc-protection of Nitrogen

Protecting group strategies are indispensable in the multi-step synthesis of complex molecules like this compound and its derivatives. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the azetidine ring due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.org

The Boc-protected derivative, tert-butyl this compound-2-carboxylate, is a key intermediate that allows for selective functionalization at other positions of the molecule. sigmaaldrich.com The synthesis of Boc-monoprotected derivatives of various azaspiro[3.3]heptanes has been developed to produce multigram quantities of these valuable building blocks. researchgate.net

In some synthetic routes, orthogonal protecting groups are employed to allow for the selective deprotection and functionalization of different parts of the molecule. For example, a benzyl (B1604629) group might be used in conjunction with a Boc group, where the benzyl group can be removed by hydrogenolysis without affecting the Boc group. researchgate.net The strategic implementation of protecting groups is a cornerstone of modern organic synthesis, enabling the efficient and controlled construction of complex molecular architectures.

Chemical Reactivity and Functionalization Strategies of 6,6 Difluoro 2 Azaspiro 3.3 Heptane

Reactivity of the Azaspiro[3.3]heptane Nitrogen Atom

The nitrogen atom in the 2-azaspiro[3.3]heptane ring system is a secondary amine, which endows it with characteristic nucleophilic and basic properties. libretexts.org This reactivity is central to the diverse functionalization of this scaffold.

The lone pair of electrons on the nitrogen atom of 6,6-difluoro-2-azaspiro[3.3]heptane allows it to readily participate in alkylation and acylation reactions. These reactions are fundamental for incorporating the spirocyclic motif into larger molecular architectures, a key step in drug discovery. acs.orgnih.gov

Alkylation: The nitrogen atom can act as a nucleophile and react with various alkyl halides or other electrophilic carbon sources to form N-alkylated derivatives. libretexts.org For instance, in a related system, the nitrogen of a 2-oxa-6-azaspiro[3.3]heptane was successfully alkylated with 2-fluoro-4-nitroaniline (B181687) in a hydroxide-facilitated reaction. nih.gov This demonstrates the feasibility of N-alkylation on the azaspiro[3.3]heptane core. The general scheme for the alkylation of this compound is depicted below:

Reaction Scheme:

this compound + R-X → N-Alkyl-6,6-difluoro-2-azaspiro[3.3]heptane + HX

(Where R is an alkyl group and X is a leaving group, such as a halide)

Acylation: Acylation of the nitrogen atom is a common strategy to introduce a variety of functional groups. A prominent example is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to afford the tert-butoxycarbonyl (Boc) protected derivative, tert-butyl this compound-2-carboxylate. sigmaaldrich.com This reaction is crucial for modulating the reactivity of the nitrogen during multi-step syntheses. Other acylating agents, such as acid chlorides and anhydrides, can be employed to introduce amide functionalities. libretexts.org

A study on the synthesis of advanced 6,6-difluorospiro[3.3]heptane-derived building blocks demonstrated the conversion of a carboxylic acid derivative to a carboxamide via the corresponding acid chloride. nih.gov While this was not a direct N-acylation of the parent amine, it highlights the utility of amide bond formation in functionalizing this scaffold.

ReagentProductReaction Type
Alkyl Halide (R-X)N-Alkyl-6,6-difluoro-2-azaspiro[3.3]heptaneAlkylation
Di-tert-butyl dicarbonate (Boc₂O)tert-Butyl this compound-2-carboxylateAcylation (Carbamoylation)
Acid Chloride (RCOCl)N-Acyl-6,6-difluoro-2-azaspiro[3.3]heptaneAcylation

The nitrogen atom of this compound, being a secondary amine, primarily acts as a nucleophile rather than undergoing nucleophilic substitution on the nitrogen itself. libretexts.org The lone pair of electrons on the nitrogen is readily donated to electrophiles, leading to the formation of new bonds. Therefore, the "nucleophilic substitution reactions on the nitrogen atom" are, in fact, the alkylation and acylation reactions discussed in the preceding section, where the nitrogen atom is the nucleophile that attacks an electrophilic carbon atom.

The nucleophilicity of the nitrogen can be influenced by the electronic effects of the geminal difluoro group. The electron-withdrawing nature of the fluorine atoms can decrease the basicity and potentially the nucleophilicity of the nitrogen atom compared to its non-fluorinated counterpart. A study on functionalized gem-difluorinated cycloalkanes showed that the pKa of protonated amines is lowered by the inductive effect of the fluorine atoms. nih.govresearchgate.net This electronic effect is an important consideration in planning synthetic strategies involving the nucleophilic nitrogen.

Reactions Involving the Geminal Fluorine Atoms

The two fluorine atoms at the C6 position are a defining feature of this spirocycle, imparting unique chemical and physical properties.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the geminal difluoro group exceptionally stable and generally unreactive towards substitution reactions under typical conditions. Direct nucleophilic substitution of the fluorine atoms in this compound has not been reported in the literature. Such transformations would require harsh conditions and are not common synthetic strategies.

While direct substitution is challenging, reactions involving the elimination of fluoride (B91410) from related structures, such as gem-difluoroalkenes, have been documented. nih.gov However, these reactions are not directly applicable to the saturated spirocyclic system of this compound. The inertness of the C-F bonds is a key feature that contributes to the metabolic stability of molecules containing this motif. univ.kiev.ua

The synthesis of the 6,6-difluorospiro[3.3]heptane scaffold involves the formation of a spirocyclic ring system. nih.gov While the specific mechanism and the role of the fluorine atoms in stabilizing reactive intermediates during the formation of this compound have not been explicitly detailed, general principles suggest that the gem-difluoro group can exert a significant electronic influence.

The strong electron-withdrawing nature of the fluorine atoms can destabilize adjacent carbocations, which may influence the regioselectivity of certain cyclization pathways. Conversely, the fluorine atoms can have a stabilizing effect on adjacent radicals through negative hyperconjugation. The precise impact would depend on the specific synthetic route and the nature of the intermediates involved.

Furthermore, the introduction of the gem-difluoro group has been shown to significantly impact the physicochemical properties of the resulting molecule, including acidity/basicity, lipophilicity, and aqueous solubility. nih.govresearchgate.net These modifications can be critical for the development of drug candidates with improved pharmacokinetic profiles.

Oxidative Transformations of the Spirocyclic System

The oxidative stability of the this compound scaffold is a key attribute for its use in medicinal chemistry. Gem-difluorination has been shown to either not affect or slightly improve the metabolic stability of related model derivatives, suggesting a resistance to oxidative metabolism. nih.govresearchgate.net

While the spirocyclic core is generally robust, the nitrogen atom can be susceptible to oxidation. The oxidation of amines can lead to various products, including N-oxides. youtube.com In the context of azetidines, electrochemical oxidation has been employed to facilitate intramolecular hydroamination reactions, showcasing a synthetic application of oxidative processes. acs.org Although not performed on this compound itself, this suggests that the nitrogen atom could be a site for oxidative transformation under specific conditions.

A study on the ozonolysis of an exocyclic enamide on a related azetidine (B1206935) scaffold to form a β-lactam demonstrates that oxidative cleavage can be a useful synthetic tool for modifying the periphery of the spirocycle. nih.gov

Reductive Transformations of the Spirocyclic System

The this compound scaffold is characterized by its high stability, a feature attributed to the inherent strength of the cyclobutane (B1203170) rings and the carbon-fluorine bonds. nih.gov Consequently, reductive transformations that cleave the spirocyclic core are not commonly reported under standard laboratory conditions. Instead, reductive processes typically target functional groups appended to the nitrogen atom of the azetidine ring.

While direct reduction of the parent this compound is not a primary pathway for diversification, the reduction of N-acylated or N-alkylated derivatives represents a viable strategy for modifying the electronic and steric properties of the molecule. For instance, the reduction of an N-acyl group to the corresponding N-alkyl group can be achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation can be useful in multi-step synthetic sequences where the acyl group serves as a protecting group or a precursor to a desired alkyl substituent.

Reductive amination is another powerful tool for the functionalization of related azaspirocyclic systems and can be conceptually applied here. thieme-connect.de This method involves the reaction of the secondary amine of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. thieme-connect.de

It is important to note that while these reductive methods are well-established for other amine scaffolds, specific examples detailing the reductive transformations of the this compound system itself are not extensively documented in the reviewed literature. However, the known reactivity of similar azetidine-containing compounds suggests that these transformations are chemically feasible. univ.kiev.uathieme-connect.de

Diversification of the Spirocyclic Framework through Further Functional Group Manipulations

The secondary amine of this compound is the primary site for chemical modifications, allowing for extensive diversification of the spirocyclic framework. Standard functional group manipulations such as N-alkylation, N-arylation, and acylation are commonly employed to introduce a wide range of substituents, thereby modulating the physicochemical properties of the resulting molecules for drug discovery applications. univ.kiev.uanih.gov

N-Alkylation: The nucleophilic nitrogen atom readily participates in N-alkylation reactions with various alkyl halides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can be optimized to achieve high yields. nih.gov

N-Arylation: The introduction of aryl and heteroaryl moieties at the nitrogen atom is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of a carbon-nitrogen bond between the azaspirocycle and a wide variety of (hetero)aryl halides or triflates.

Acylation: Acylation of the secondary amine with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling reagents) provides access to a diverse array of amides. These amide derivatives can serve as final products or as intermediates for further transformations, such as reduction to the corresponding amines.

The following table summarizes representative functionalization reactions of the this compound scaffold, drawing analogies from related azaspirocyclic systems.

Reaction Type Reagents and Conditions Product Type Reference
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN)N-Alkyl-6,6-difluoro-2-azaspiro[3.3]heptane nih.gov
N-ArylationAryl halide, Pd catalyst, Ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene, Dioxane)N-Aryl-6,6-difluoro-2-azaspiro[3.3]heptaneAnalogous to researchgate.net
AcylationAcyl chloride or Acid anhydride, Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF)N-Acyl-6,6-difluoro-2-azaspiro[3.3]heptane nih.gov
Amide CouplingCarboxylic acid, Coupling agent (e.g., HATU, HOBt, EDC), Base, Solvent (e.g., DMF, CH₂Cl₂)N-Acyl-6,6-difluoro-2-azaspiro[3.3]heptane nih.gov
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH)N-Alkyl-6,6-difluoro-2-azaspiro[3.3]heptane thieme-connect.de

Structural and Conformational Aspects of 6,6 Difluoro 2 Azaspiro 3.3 Heptane

Conformational Restriction and Inherent Rigidity of the Spirocyclic Scaffold

The 2-azaspiro[3.3]heptane core is characterized by its inherent rigidity. nih.govresearchgate.net This rigidity stems from the spirocyclic nature of the molecule, where the two cyclobutane (B1203170) rings are joined at a single carbon atom. This arrangement significantly restricts the conformational freedom of the molecule compared to more flexible acyclic or monocyclic structures. researchgate.netresearchgate.net The development of such strained spiro heterocycles is highly sought after in drug design as they can serve as non-classical, rigid, three-dimensional bioisosteres for more common, but often more flexible, ring systems like piperidine (B6355638). researchgate.netresearchgate.netuniv.kiev.ua This conformational rigidity can lead to improved binding affinity and selectivity for biological targets by pre-organizing the molecule into a bioactive conformation. nih.govnih.gov

The spiro[3.3]heptane framework, in general, provides a structurally novel and conformationally rigid template. researchgate.net This rigidity is a key feature that medicinal chemists leverage to explore new chemical space and to design molecules with improved pharmacological profiles. researchgate.netnih.gov

Impact of the Gem-Difluoro Moiety on Molecular Geometry and Strain

The introduction of a gem-difluoro group at the 6-position of the 2-azaspiro[3.3]heptane scaffold has a profound impact on its molecular geometry and ring strain. The replacement of two hydrogen atoms with the more electronegative fluorine atoms alters the electronic distribution within the cyclobutane ring. rsc.org This can lead to changes in bond lengths and angles.

The C-F bonds are highly polarized, and the gem-difluoro group can influence the puckering of the cyclobutane ring. The Thorpe-Ingold effect, or the acceleration of ring-closing reactions due to gem-disubstitution, has been observed with the gem-difluoromethylene group, suggesting its significant influence on ring conformation and reactivity. rsc.org

Steric and Electronic Influences on Spirocyclic Conformations

The conformation of the 6,6-difluoro-2-azaspiro[3.3]heptane ring system is governed by a combination of steric and electronic factors. The bulky fluorine atoms introduce steric hindrance, which can influence the preferred puckering of the cyclobutane rings.

The inductive effect of the fluorine atoms also plays a crucial role, influencing the acidity and basicity of nearby functional groups. nih.gov For instance, the pKa of amines in gem-difluorinated cycloalkanes is influenced by the inductive effect of the fluorine atoms. nih.gov In the context of this compound, the electron-withdrawing nature of the gem-difluoro group would be expected to decrease the basicity of the nitrogen atom in the azetidine (B1206935) ring.

Predictable Vectorization and Three-Dimensional Character in Molecular Design

The rigid and well-defined three-dimensional shape of this compound makes it an attractive scaffold for molecular design. researchgate.net The spirocyclic core provides predictable exit vectors for substituents, allowing for precise control over their spatial orientation. researchgate.netnih.govnih.gov This "predictable vectorization" is a significant advantage in drug discovery, as it enables the rational design of molecules that can interact with specific binding pockets of a biological target with high complementarity. researchgate.net

The non-coplanar nature of the exit vectors from the spiro[3.3]heptane core distinguishes it from flat aromatic rings, offering a way to "escape from flatland" in drug design. univ.kiev.uanih.gov This three-dimensional character can lead to improved solubility, metabolic stability, and target selectivity. researchgate.netnih.gov The spiro[3.3]heptane scaffold itself has been successfully used as a saturated bioisostere for benzene, demonstrating its ability to mimic the spatial arrangement of substituents on an aromatic ring while providing a different physicochemical profile. nih.gov The addition of the gem-difluoro group further enhances the three-dimensional character and modulates the electronic properties of the scaffold.

Advanced Applications in Chemical Research

Medicinal Chemistry Applications

The utility of 6,6-difluoro-2-azaspiro[3.3]heptane in medicinal chemistry stems from its ability to act as a versatile structural surrogate for more common cyclic amines, while introducing beneficial modifications to a molecule's physicochemical and pharmacological profile.

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic configuration to enhance its properties, is a fundamental concept in drug design. The this compound moiety serves as a compelling bioisostere for several widely used saturated heterocyclic and carbocyclic frameworks.

The 2-azaspiro[3.3]heptane core is widely recognized as a bioisosteric replacement for the piperidine (B6355638) ring, a ubiquitous scaffold found in numerous approved drugs. researchgate.net The spirocyclic structure effectively mimics the spatial arrangement of substituents on a piperidine ring while offering a more rigid and three-dimensionally defined conformation. This rigidity is due to the strained four-membered rings, which provide highly predictable exit vectors for attached functional groups. researchgate.net

The introduction of the gem-difluoro group at the 6-position further refines this mimicry. The difluoromethylene (CF2) group is a known bioisostere of a carbonyl group or a methylene (B1212753) group, but it also significantly alters the electronic environment of the ring system. This allows medicinal chemists to fine-tune properties such as basicity (pKa) of the nitrogen atom and the molecule's interaction with biological targets. The 6,6-difluoro-1-azaspiro[3.3]heptane variant, for instance, has been explored as a valuable bioisostere of piperidine in the design of new drug analogues.

The 6,6-difluorospiro[3.3]heptane scaffold is considered a conformationally restricted isostere of gem-difluorocycloalkanes, most notably 4,4-difluorocyclohexane. nih.gov The spiro[3.3]heptane core provides a rigid framework that can replace the more flexible cyclohexane (B81311) ring, which exists in multiple chair and boat conformations. This conformational constraint can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

The gem-difluoro group is of particular interest as it acts as a lipophilic bioisostere of a carbonyl group and can influence molecular conformation through dipole-dipole interactions and by acting as a weak hydrogen bond acceptor. nih.gov By replacing a flexible gem-difluorocyclohexane ring with the rigid 6,6-difluorospiro[3.3]heptane system, researchers can lock in a desired orientation of substituents, which is crucial for optimizing interactions with specific protein binding pockets.

While specific drug candidates containing the this compound scaffold are not yet prevalent in public literature, its parent structures and related analogues are being incorporated into lead compounds. researchgate.net The development of convenient, multigram-scale syntheses for functionalized 6,6-difluorospiro[3.3]heptane building blocks has made this scaffold more accessible for use in drug discovery campaigns. nih.gov These building blocks serve as key intermediates for creating novel chemical entities. For example, related oxa-azaspiro[3.3]heptane cores are key intermediates in the synthesis of potent antibiotic drug candidates like TBI-223, highlighting the pharmaceutical industry's interest in these spirocyclic systems.

A significant advantage of using rigid scaffolds like this compound is the potential for enhanced binding specificity. Flexible molecules can adopt numerous conformations, allowing them to bind to multiple, often unintended, biological targets, which can lead to off-target effects. The conformational rigidity of the spiro[3.3]heptane framework significantly limits the spatial orientations that the molecule can adopt. researchgate.net

This pre-organization of the molecule into a more defined conformation reduces the entropic cost of binding to its intended target, which can translate to higher binding affinity and potency. Furthermore, the well-defined vectors of the substituents on the spirocycle allow for precise positioning within a target's binding site, maximizing desired interactions and minimizing unfavorable ones. This can lead to a higher degree of selectivity for the intended target over other related proteins, a critical attribute for developing safer and more effective medicines.

The incorporation of the this compound moiety can significantly influence a drug candidate's pharmacodynamic and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.

The gem-difluoro group adds another layer of control. Fluorine is the most electronegative element, and its introduction can lower the basicity (pKa) of the nearby nitrogen atom in the 2-position. This modulation of pKa can be critical for optimizing a drug's absorption and distribution characteristics. Moreover, the carbon-fluorine bond is exceptionally strong, making the gem-difluoro group highly resistant to metabolic oxidation. This can block metabolic pathways that would otherwise deactivate a drug, thereby increasing its metabolic stability and prolonging its duration of action in the body.

Interactive Table: Comparative Physicochemical Properties

The following table provides a comparison of calculated properties for the parent heterocycles and the featured compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XlogP
PiperidineC₅H₁₁N85.151.1
CyclohexaneC₆H₁₂84.163.4
2-Azaspiro[3.3]heptaneC₆H₁₁N97.160.7
This compound C₆H₉F₂N 133.14 0.8 nih.gov

Data sourced from PubChem.

This compound as a Bioisostere in Drug Design

Applications in Analytical Chemistry

The unique structure and properties of this compound also suggest its utility in the field of analytical chemistry, particularly in chromatographic and spectroscopic techniques.

While not yet established as a routine standard, the availability of detailed analytical data, including HPLC and LC-MS information from commercial suppliers, indicates its suitability for use in chromatographic method development and validation. nih.gov The presence of the fluorine atoms provides a unique mass signature, making it a potentially useful internal standard for the analysis of other fluorinated compounds by mass spectrometry. Its rigid structure would lead to sharp, well-defined chromatographic peaks.

In the broader context of analyzing fluorinated compounds, LC-MS has become a standard and powerful technique. The development of robust analytical methods for emerging fluorinated contaminants is an active area of research, and compounds like this compound could serve as valuable reference materials in such studies.

The spectroscopic properties of this compound and its derivatives are crucial for their characterization and potential use in spectroscopic analysis. The presence of the gem-difluoro group results in characteristic signals in ¹⁹F NMR spectroscopy, a powerful tool for the analysis of fluorinated molecules.

Table 2: Predicted Spectroscopic and Physicochemical Properties

Property Value/Information Source
Molecular Formula C₆H₉F₂N nih.gov
Exact Mass 133.07 g/mol nih.gov
¹⁹F NMR Characteristic shifts expected due to the gem-difluoro group Inferred from general principles

The unique spectroscopic fingerprint of this compound allows for its unambiguous identification and quantification in complex mixtures. As mentioned earlier, the incorporation of a difluoroazetidine moiety has been shown to enhance the fluorescence quantum yield of certain chromophores, suggesting a potential role for this compound derivatives as fluorescent probes or labels in spectroscopic assays. nih.gov

Photochemistry and Intermolecular Coupling Reactions

The reactivity of this compound and its derivatives under photochemical conditions and in coupling reactions opens up new avenues for the synthesis of complex molecules.

Research into the photochemical modifications of azetidine-2-carboxylic acids has demonstrated that these scaffolds can be valuable building blocks for drug discovery, with reactions proceeding efficiently under both batch and flow conditions. nih.gov While direct photochemical studies on this compound are limited, the known photoreactivity of the azetidine (B1206935) ring suggests potential for novel transformations.

More concretely, the synthetic utility of the related 6,6-difluorospiro[3.3]heptane scaffold has been demonstrated in the preparation of organoboron reagents for cross-coupling reactions. nih.gov For instance, a bromide derivative of this spirocycle was successfully converted into its corresponding pinacolate and trifluoroborate salts. These reagents are valuable partners in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This demonstrates the potential of the this compound framework to be functionalized and used in a variety of intermolecular coupling reactions to construct novel and complex molecular architectures.

Computational and Spectroscopic Characterization

Spectroscopic Elucidation of Structural Features

Spectroscopic methods are indispensable for the unambiguous determination of the molecular architecture of 6,6-difluoro-2-azaspiro[3.3]heptane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Diffraction each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for mapping the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 6,6-difluorospiro[3.3]heptane-2-sulfonyl chloride, shows characteristic signals that can be extrapolated to understand the parent azaspirocycle. In this derivative, the proton at the C2 position appears as a pentet at δ = 4.33 ppm, indicating coupling to adjacent methylene (B1212753) protons. The methylene protons of the cyclobutane (B1203170) rings exhibit complex multiplets in the range of δ = 2.61-2.84 ppm. For this compound, one would expect to see signals for the protons on the carbons adjacent to the nitrogen, likely in the δ = 3.0-4.0 ppm range, and the protons of the difluorinated cyclobutane ring at δ = 2.5-3.0 ppm. The presence of the NH proton would also be confirmed by a characteristic signal, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. In a derivative, S-(6,6-difluorospiro[3.3]heptan-2-yl) ethanethioate, the carbon bearing the two fluorine atoms (C6) appears as a triplet at δ = 119.6 ppm with a large coupling constant (J = 279.8 Hz) due to the two fluorine atoms. nih.gov The spirocyclic carbon (C4) and the other cyclobutane carbons appear as triplets with smaller C-F coupling constants. For this compound, the carbons adjacent to the nitrogen (C1 and C3) would be expected in the δ = 40-50 ppm region.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For derivatives of 6,6-difluorospiro[3.3]heptane, a single signal is typically observed in the range of δ = -86 to -92 ppm, confirming the presence of the gem-difluoro group. nih.gov The chemical shift can be influenced by the substituent on the azetidine (B1206935) ring.

Table 1: Representative NMR Data for 6,6-Difluorospiro[3.3]heptane Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
6,6-Difluorospiro[3.3]heptane-2-sulfonyl chloride ¹H 4.33 (p) 7.9
2.84 (dd) 14.0, 7.9
2.73-2.61 (m)
¹³C 118.3 (t) 278.8
47.4 (t) 22.7
¹⁹F -92.2
S-(6,6-Difluorospiro[3.3]heptan-2-yl) ethanethioate ¹H 3.98 (p) 8.2
2.65 (t) 12.6
¹³C 119.6 (t) 279.8
47.3 (t) 22.1
¹⁹F -91.3

Data sourced from a study on related derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation patterns. For this compound, the expected monoisotopic mass is approximately 133.07 g/mol . researchgate.netnih.gov In mass spectra of related compounds, the molecular ion peak [M]⁺ is observed. nih.gov

Common fragmentation pathways for spirocyclic compounds involve the cleavage of the cyclobutane rings. For fluorinated compounds, the loss of HF is a common fragmentation pathway. The fragmentation pattern of this compound would be expected to show fragments corresponding to the loss of fluorine, HF, and cleavage of the azetidine and cyclobutane rings, providing further confirmation of its structure. Predicted mass spectrometry data suggests the formation of adducts such as [M+H]⁺ at m/z 134.07759 and [M+Na]⁺ at m/z 156.05953. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z
[M+H]⁺ 134.07759
[M+Na]⁺ 156.05953
[M-H]⁻ 132.06303
[M+K]⁺ 172.03347

Data is based on computational predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. C-H stretching vibrations of the cyclobutane rings would appear around 2850-3000 cm⁻¹. The C-F stretching vibrations are typically strong and would be found in the 1000-1200 cm⁻¹ region. The absence of a carbonyl peak around 1700 cm⁻¹ would confirm the lack of oxidation of the amine or cyclobutane rings.

Computational Chemistry for Mechanistic and Conformational Insights

Computational chemistry serves as a powerful complement to experimental techniques, offering a deeper understanding of reaction mechanisms, conformational preferences, and electronic properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediate Stabilization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be employed to:

Predict Spectroscopic Properties: DFT can be used to calculate NMR chemical shifts and coupling constants. nih.gov These calculated values can then be compared with experimental data to confirm structural assignments.

Analyze Conformational Preferences: The spiro[3.3]heptane framework can exist in different conformations. DFT calculations can determine the relative energies of these conformers, identifying the most stable three-dimensional structure.

Investigate Reaction Mechanisms: For reactions involving this compound, DFT can be used to map out the entire reaction pathway, including transition states and intermediates. This provides a detailed understanding of the reaction's feasibility and selectivity. The presence of the electronegative fluorine atoms can significantly influence the reactivity of the molecule, and DFT can quantify these electronic effects. nih.gov

Theoretical Studies on Bioisosteric Potential and Molecular Interactions

The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical and chemical properties to produce a compound with comparable biological activity, is a cornerstone of modern drug design. The 2-azaspiro[3.3]heptane scaffold itself is recognized as a bioisostere of piperidine (B6355638), a common motif in many bioactive compounds. The rigid, three-dimensional nature of the spirocycle offers a distinct advantage over the more flexible piperidine ring, providing a more defined orientation of substituents and potentially leading to enhanced target selectivity.

Theoretical studies, often employing quantum mechanics calculations, are instrumental in predicting and rationalizing the bioisosteric potential of novel scaffolds. For this compound, computational analysis of its molecular properties provides insights into its suitability as a bioisostere.

Calculated Physicochemical Properties:

PropertyValueSource
Molecular FormulaC6H9F2NPubChem
Molecular Weight133.14 g/mol PubChem
XLogP3-AA0.8PubChem
Monoisotopic Mass133.07030562 DaPubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem

The introduction of the gem-difluoro group at the 6-position is a key structural modification. Fluorine's high electronegativity creates a localized dipole moment and can influence the acidity of neighboring protons and the basicity of the nitrogen atom. Molecular electrostatic potential (MEP) maps, a common output of theoretical calculations, can visualize the electron distribution and highlight regions of positive and negative potential. In this compound, the area around the fluorine atoms would exhibit a negative electrostatic potential, making it a potential hydrogen bond acceptor. This is a critical consideration for molecular interactions with biological targets, as these fluorine atoms can engage in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can contribute to binding affinity and specificity.

Conformational Analysis through Advanced Molecular Modeling Techniques

The rigid structure of the spiro[3.3]heptane core significantly limits the conformational freedom of the molecule compared to more flexible aliphatic or monocyclic systems. However, subtle puckering of the two four-membered rings can still occur. Advanced molecular modeling techniques, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to investigate the conformational landscape of such molecules.

While specific, in-depth conformational analysis studies on this compound are not widely published, general principles from related fluorinated alkanes can be applied. The presence of the 1,3-difluoro motif (F-C-C-C-F) across the spirocyclic system is expected to have a significant impact on the preferred conformation. Studies on simple 1,3-difluorinated alkanes have shown that the gauche effect, an energetic preference for a gauche arrangement of electronegative substituents, can play a crucial role. However, in a strained ring system like a cyclobutane, the torsional angles are constrained, and the conformational preferences will be a balance between minimizing ring strain, torsional strain, and steric interactions.

Advanced molecular modeling would involve a systematic search of the potential energy surface to identify low-energy conformers. For each stable conformer, key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated.

Predicted Geometric Parameters (from computational models):

ParameterPredicted Value Range
C-F Bond Length~1.35 - 1.40 Å
C-N Bond Length~1.45 - 1.50 Å
C-C Bond Length (in cyclobutane rings)~1.54 - 1.58 Å
C-spiro-C Angle~88 - 92°

These calculations can also predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the computed structures. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated and compared with experimental data to provide a high level of confidence in the determined conformation in solution. The unique electronic environment created by the fluorine atoms would lead to characteristic shifts in the ¹³C and ¹H NMR spectra, and the through-space coupling between fluorine and nearby protons (¹⁹F-¹H coupling) would provide valuable structural information.

Conclusion and Future Directions

Summary of Key Research Advancements in 6,6-Difluoro-2-azaspiro[3.3]heptane Chemistry

The exploration of this compound in chemical research has led to significant advancements, particularly in the development of synthetic methodologies and its application as a versatile scaffold. A pivotal development has been the establishment of a convenient and scalable synthesis for 6,6-difluorospiro[3.3]heptane-derived building blocks. This has been a critical step in making this unique scaffold readily accessible for broader use in medicinal chemistry.

One of the key synthetic strategies involves a convergent approach, starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. This common precursor allows for the construction of a diverse array of 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane derivatives. nih.gov The ability to produce these compounds on a multigram scale (up to 0.47 kg) has been a significant breakthrough, enabling more extensive investigation of their properties and applications. nih.govlookchem.com

The gem-difluoromethylene unit within the spirocycle is of particular interest as it can act as a lipophilic bioisostere of a carbonyl group, a common functional group in biologically active molecules. lookchem.com This substitution can lead to improved metabolic stability and altered electronic properties, which can be advantageous in drug design.

Furthermore, research has demonstrated that incorporating the 2-azaspiro[3.3]heptane motif, including its fluorinated derivatives, can significantly enhance the pharmacological profile of a lead molecule. This includes retaining biological activity while increasing aqueous solubility and metabolic stability, and reducing lipophilicity. nih.gov

Interactive Table 1: Key Synthetic Intermediates and Derivatives of this compound
Compound NameStructureKey Application/SignificanceReference
This compound C1C2(CC1(F)F)CNC2Parent scaffold for various derivatives. nih.gov
tert-Butyl this compound-2-carboxylateC11H17F2NO2Protected intermediate for further functionalization. sigmaaldrich.com
6,6-Difluorospiro[3.3]heptane-2-carboxylic acidC8H10F2O2Building block for amide and ester derivatives. nih.gov
6,6-Difluorospiro[3.3]heptane-2-carboxamideC8H11F2NOPrecursor for further chemical modifications. nih.gov
6,6-Difluorospiro[3.3]heptane-2-sulfonyl chlorideC7H9ClF2O2SIntermediate for sulfonamide synthesis. nih.gov

Emerging Trends in Strained Spirocyclic Heterocycle Synthesis and Application

The growing interest in this compound is part of a broader trend in medicinal chemistry: the exploration of strained spirocyclic heterocycles. These three-dimensional scaffolds are increasingly recognized for their potential to unlock new areas of chemical space and provide innovative solutions to long-standing challenges in drug design.

A key trend is the concept of "bioisosterism," where a common structural motif in a drug molecule is replaced with another that has similar physical or chemical properties, with the aim of improving the drug's performance. Spirocyclic systems, including azaspiro[3.3]heptanes, are being investigated as bioisosteres for more traditional, flexible ring systems like piperidine (B6355638) and morpholine. univ.kiev.ua The rigid nature of the spirocyclic scaffold can lead to a more defined orientation of substituents, which can enhance binding affinity to biological targets and improve selectivity. mdpi.combris.ac.uk

The synthesis of these complex structures is also an area of active research. Novel synthetic methods are being developed to construct these strained rings with greater efficiency and control. researchgate.net This includes the use of microwave-assisted multicomponent reactions, which can accelerate reaction times and improve yields, making the synthesis of diverse libraries of spirocyclic compounds more feasible. rsc.org Furthermore, strain-release-driven reactions are being explored as a powerful strategy for the construction of these intricate architectures. bris.ac.uk

The application of these novel scaffolds is expanding beyond traditional small molecule drugs. For instance, spirocyclic compounds are being incorporated into potent inhibitors of viral proteases, such as the 3C-like protease of SARS-CoV-2, demonstrating their potential in the development of antiviral therapeutics. nih.gov

Future Research Avenues for this compound in Chemical and Biological Sciences

The unique properties of this compound position it as a promising candidate for a variety of future research endeavors in both chemical and biological sciences.

In the realm of medicinal chemistry, a significant future direction will be the systematic exploration of its derivatives as potential therapeutic agents. This will involve the synthesis of diverse libraries of compounds based on the this compound scaffold and their screening against a wide range of biological targets. Given the success of related azaspirocycles, there is considerable potential for the discovery of novel inhibitors for enzymes such as proteases, kinases, and transferases. The development of spirocyclic inhibitors for challenging targets, including those involved in cancer and infectious diseases, is a particularly promising avenue. nih.gov

Further investigation into the role of the gem-difluoro group on the pharmacokinetic and pharmacodynamic properties of molecules containing this scaffold is also warranted. Understanding how this fluorination impacts metabolic stability, membrane permeability, and target engagement will be crucial for the rational design of new drugs.

From a synthetic chemistry perspective, the development of even more efficient and stereoselective methods for the synthesis of functionalized this compound derivatives will continue to be an important area of research. This could involve the exploration of novel catalytic systems and asymmetric transformations to access specific stereoisomers with high purity.

Potential for Broader Impact in Specialized Chemical Disciplines

The influence of this compound and related strained spirocycles is poised to extend beyond medicinal chemistry into other specialized chemical disciplines.

In the field of materials science, the rigid and well-defined three-dimensional structure of these compounds could be exploited in the design of novel polymers and functional materials. The incorporation of these spirocyclic units could impart unique thermal, mechanical, and optical properties to these materials.

In chemical biology, probes and labeling agents based on the this compound scaffold could be developed to study biological processes with high specificity. The fluorine atoms could also serve as useful reporters for ¹⁹F NMR studies, enabling the investigation of molecular interactions in complex biological systems.

Furthermore, the synthetic strategies developed for this compound can contribute to the broader field of organic synthesis. The methodologies for constructing strained, fluorinated ring systems can be adapted for the synthesis of other complex and valuable molecules. As our understanding of the properties and reactivity of this unique scaffold deepens, its impact on various areas of chemistry is set to grow, solidifying its position as a key building block for future innovation.

Q & A

Q. What are the key synthetic routes for 6,6-Difluoro-2-azaspiro[3.3]heptane, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves cyclization strategies using precursors like tribromopentaerythritol or bis(bromomethyl)oxetane. For example, a scalable method involves hydroxide-facilitated alkylation of fluorinated anilines with brominated intermediates under Schotten–Baumann conditions, achieving yields >85% with >99% purity after distillation . Key factors include:

  • Temperature control : Higher temperatures (70–90°C) accelerate ring closure but may increase side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity, while aqueous phases aid in purification.
  • Catalyst use : Base catalysts (e.g., NaOH) improve regioselectivity for spirocyclic formation.

Q. How does the spirocyclic structure of this compound influence its physicochemical properties?

The spirocyclic framework imposes rigidity, reducing conformational flexibility and enhancing metabolic stability. The 6,6-difluoro substitution increases lipophilicity (logP ~1.8), improving membrane permeability compared to non-fluorinated analogs like 2-azaspiro[3.3]heptane (logP ~0.5) . Key properties:

  • Solubility : Moderate aqueous solubility (0.5–1.2 mg/mL at pH 7.4) due to hydrogen bonding from the nitrogen atom.
  • Thermal stability : Decomposition above 200°C, suitable for high-temperature reactions.
  • Crystallinity : Forms stable monoclinic crystals, confirmed via X-ray diffraction .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., kinase inhibition vs. neurotransmitter modulation) often arise from substituent effects or assay conditions. A systematic approach includes:

  • Structure-activity relationship (SAR) studies : Compare analogs like 6-amino-2-thiaspiro[3.3]heptane (CDK1 IC50 = 12 nM) and 6-methyl-2-azaspiro[3.3]heptane (CDK1 IC50 = 230 nM) to isolate fluorine’s role .
  • Orthogonal assays : Use surface plasmon resonance (SPR) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional validation .
  • Molecular dynamics (MD) simulations : Model interactions with targets like CDK2 to explain potency variations (e.g., fluorine’s electrostatic effects on ATP-binding pockets) .

Q. How can researchers optimize the synthesis of this compound for gram-scale production while minimizing impurities?

Scalable synthesis requires:

  • Continuous flow reactors : Reduce side products (e.g., dimerization) by controlling residence time and mixing efficiency .
  • In-line purification : Employ liquid-liquid extraction or crystallization (e.g., using ethanol/water mixtures) to isolate the spirocyclic product from brominated byproducts .
  • Quality control : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation and HPLC-MS to detect trace impurities (<0.1%) .

Q. What methodologies are most effective for studying the interaction of this compound with biological targets?

  • Biochemical assays : Fluorescence polarization (FP) assays quantify binding to kinases (e.g., CDK5) with Kd values in the nanomolar range .
  • Cryo-EM and X-ray crystallography : Resolve binding modes in enzyme active sites (e.g., spirocyclic nitrogen coordinating catalytic residues) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Q. How do structural modifications (e.g., fluorination) alter the pharmacokinetic profile of this compound derivatives?

  • Fluorine substitution : Enhances metabolic stability by blocking cytochrome P450 oxidation (t1/2 increases from 2.1 h to 6.8 h in rat liver microsomes) .
  • Methyl vs. tert-butyl groups : tert-Butyl derivatives (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate) show improved solubility (3.4 mg/mL) but reduced BBB penetration .
  • Sulfur/oxygen analogs : Thia-substituted analogs exhibit higher plasma protein binding (95% vs. 82% for oxa-substituted) due to hydrophobic interactions .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : <sup>19</sup>F NMR confirms fluorine position and purity (δ = -120 to -125 ppm for CF2 groups) .
  • High-resolution mass spectrometry (HRMS) : Differentiate isomers (e.g., 6,6-difluoro vs. 5,5-difluoro) with mass accuracy <2 ppm .
  • Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) for asymmetric synthesis validation .

Comparative and Mechanistic Questions

Q. How does this compound compare to non-fluorinated spirocyclic analogs in drug discovery applications?

  • Potency : Fluorination increases CDK2 inhibition 10-fold (IC50 = 8 nM vs. 80 nM for 2-azaspiro[3.3]heptane) .
  • Selectivity : Reduced off-target effects (e.g., >50-fold selectivity over GSK-3β) due to steric and electronic effects .
  • Toxicity : Lower hepatotoxicity (LD50 >500 mg/kg in mice) compared to brominated analogs (LD50 = 120 mg/kg) .

Q. What are the key challenges in designing stable formulations of this compound for in vivo studies?

  • pH sensitivity : Degrades rapidly at pH <4; use buffered solutions (pH 6–7) or lyophilization for stability .
  • Light sensitivity : Protect from UV exposure to prevent ring-opening reactions .
  • Excipient compatibility : Avoid surfactants (e.g., Tween-80) that induce aggregation; use cyclodextrins for solubility enhancement .

Q. Data Interpretation and Validation

Q. How should researchers address discrepancies in reported enzyme inhibition data for this compound?

  • Replicate assays : Conduct dose-response curves in triplicate across multiple labs.
  • Control for assay conditions : Compare results under identical buffer systems (e.g., Tris vs. HEPES) and ATP concentrations .
  • Meta-analysis : Cross-reference with structurally related compounds (e.g., 6-amino-2-thiaspiro[3.3]heptane) to identify trends .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • Density functional theory (DFT) : Calculate transition-state energies for ring-opening reactions (e.g., nucleophilic attack at C2) .
  • Machine learning (ML) models : Train on spirocyclic compound datasets to predict regioselectivity in alkylation reactions .

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